molecular formula C9H9NOS B8328394 6-Methoxy-5-methylbenzo[d]thiazole

6-Methoxy-5-methylbenzo[d]thiazole

Cat. No. B8328394
M. Wt: 179.24 g/mol
InChI Key: SUQXTXGQPDMMLX-UHFFFAOYSA-N
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Patent
US09006229B2

Procedure details

To a solution of 6-methoxy-5-methylbenzo[d]thiazol-2-amine (5A) (1.24 g, 6.42 mmol) in H3PO4 (5 mL) at 0° C., was added NaNO2 (2.2 g, 32 mmol) in minimal amount of water. The reaction mixture was stirred at 0° C. for 20 min. The reaction mixture was then transferred to ice-cold hypophosphorous acid (50%, 5 ml) and slowly warmed to room temperature and stirred at room temperature until gas evolution ceases. Solid Na2CO3 was added to neutralize the reaction and the mixture was extracted by ethyl acetate. The organic phase was dried over MgSO4, filtered, concentrated and purified by silica gel column (0-100% ethyl acetate/hexanes). LCMS-ESI+: calc'd for C9H9NOS: 180.0 (M+H+). Found: 180.1 (M+H+).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([CH3:13])=[CH:11][C:6]2[N:7]=[C:8](N)[S:9][C:5]=2[CH:4]=1.N([O-])=O.[Na+].O.C([O-])([O-])=O.[Na+].[Na+]>OP(O)(O)=O>[CH3:1][O:2][C:3]1[C:12]([CH3:13])=[CH:11][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N)C=C1C
Name
Quantity
2.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
OP(=O)(O)O
Step Two
Name
ice
Quantity
5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature until gas evolution ceases
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted by ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (0-100% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC1=CC2=C(N=CS2)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.